molecular formula C9H15NO2 B2837547 N-cyclopropyloxane-2-carboxamide CAS No. 1339154-07-2

N-cyclopropyloxane-2-carboxamide

Cat. No.: B2837547
CAS No.: 1339154-07-2
M. Wt: 169.224
InChI Key: GKVXZULAOXSRBT-UHFFFAOYSA-N
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Description

N-cyclopropyloxane-2-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropane ring fused to an oxane ring with a carboxamide functional group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyloxane-2-carboxamide typically involves the reaction of cyclopropanecarboxylic acid with ammonia or an amine under specific conditions. One common method includes the amidation of cyclopropanecarboxylic acid using ammonia in the presence of a catalyst . This reaction can be carried out under mild conditions, making it suitable for industrial-scale production.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration to optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyloxane-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield cyclopropanecarboxylic acid, while reduction can produce cyclopropylamine.

Mechanism of Action

The mechanism by which N-cyclopropyloxane-2-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This interaction can affect various biochemical pathways, making the compound a valuable tool for studying enzyme function and regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclopropyloxane-2-carboxamide include other cyclopropane derivatives and carboxamides, such as cyclopropanecarboxylic acid and cyclopropylamine .

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a cyclopropane ring and an oxane ring with a carboxamide functional group

Properties

IUPAC Name

N-cyclopropyloxane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-9(10-7-4-5-7)8-3-1-2-6-12-8/h7-8H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVXZULAOXSRBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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